molecular formula C12H10ClNO2 B2563989 N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide CAS No. 2191062-64-1

N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide

Cat. No. B2563989
CAS RN: 2191062-64-1
M. Wt: 235.67
InChI Key: YYZBPBGFJLGUJR-UHFFFAOYSA-N
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Description

“N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide” is a complex organic compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a structural nucleus of many related compounds with more complex structures . Compounds containing benzofuran have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . A key step in the synthesis of a 2-arylbenzofuran involves a one-pot reaction from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, followed by reductive desulfurization of the resulting product .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of benzofuran compounds with increased potency and fewer side effects .

properties

IUPAC Name

N-[(2-chloro-1-benzofuran-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-11(15)14-7-9-8-5-3-4-6-10(8)16-12(9)13/h2-6H,1,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZBPBGFJLGUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(OC2=CC=CC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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